molecular formula C14H13N5O2 B12164241 N-(furan-2-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(furan-2-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12164241
M. Wt: 283.29 g/mol
InChI Key: ZKENSXFWDCDUHG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and pharmacology. This molecule is a benzamide derivative incorporating a 5-methyl-1H-tetrazol-1-yl moiety, a heterocyclic scaffold known for its diverse biological activities and presence in clinically used antimicrobial drugs . The structural fusion of the benzamide and tetrazole groups, linked through a furan-2-ylmethyl amine, creates a complex heterocyclic system with potential for multifaceted interactions with biological targets. Compounds featuring the tetrazole ring are of significant interest in antibacterial research due to the rising global challenge of antimicrobial resistance . Research on analogous N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives has demonstrated promising antibacterial and antimycobacterial activities against various standard and clinical strains, including Staphylococcus epidermidis, with some derivatives showing minimal inhibitory concentration (MIC) values as low as 2 µg/mL . Furthermore, structural hybrids containing both benzamide and tetrazole components are actively investigated as antibacterial agents, underscoring the research value of this chemotype . In silico predictions performed on similar tetrazole-furan hybrids suggest a favorable preliminary toxicological profile, typically showing negative results for AMES toxicity and lacking inhibition of hERG I/II channels, which is a positive indicator for early-stage research compounds . The product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, utilizing appropriate safety protocols.

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C14H13N5O2/c1-10-16-17-18-19(10)12-6-4-11(5-7-12)14(20)15-9-13-3-2-8-21-13/h2-8H,9H2,1H3,(H,15,20)

InChI Key

ZKENSXFWDCDUHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furfural with a suitable reducing agent.

    Synthesis of the tetrazole ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling reaction: The furan-2-ylmethyl intermediate can be coupled with the tetrazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially leading to ring-opening products.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a diketone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The furan and tetrazole rings could play a role in binding to the target site, while the benzamide moiety might influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole or Benzamide Moieties

The following table highlights key structural and synthetic differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Yield Key Applications/Activities Reference
N-(furan-2-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide C₁₄H₁₃N₅O₂ 283.29 Tetrazole, benzamide, furan Not reported Not reported (structural analog studies)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₁H₆ClF₂N₂OS 298.69 Thiazole, difluorophenyl, benzamide High purity Antimicrobial (PFOR enzyme inhibition)
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide C₂₆H₂₁N₇O₄S 535.56 Triazole, benzothiazole, nitrobenzamide Moderate Anticancer (click chemistry-derived)
4-(Furan-2-ylmethyl)-7-methoxy-2-(prop-1-en-2-yl)-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one C₂₀H₂₀N₂O₃ 336.39 Benzodiazepine, furan, methoxy 81% CNS modulation (theoretical)
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide Variable ~400–450 Pyrazole, thiazole, benzamide Moderate Antibacterial (Gram-positive focus)

Biological Activity

N-(furan-2-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of these findings in medicinal chemistry.

Synthesis

The synthesis of this compound involves several steps, including the reaction of furan derivatives with tetrazole moieties. The structural characterization of the compound is typically confirmed through techniques such as IR spectroscopy, NMR, and mass spectrometry.

Antimicrobial and Antifungal Properties

Research has shown that derivatives of tetrazole compounds exhibit significant antimicrobial and antifungal activity. For instance, a study synthesized various tetrazole derivatives and evaluated their efficacy against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that certain derivatives had minimal inhibitory concentrations (MICs) that were lower than standard reference drugs, suggesting enhanced potency .

PathogenMIC (mg/ml)Reference Standard (mg/ml)
Staphylococcus aureus12.525
Escherichia coli50100
Pseudomonas aeruginosa100200
Candida albicans5050

MAO Inhibition

Another significant aspect of the biological activity of this compound is its inhibition of monoamine oxidase (MAO). A related compound, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), demonstrated selective inhibition of MAO-B with an IC50 value of 5.16 μM. This selectivity indicates potential therapeutic applications in treating neurological disorders where MAO-B inhibition is beneficial .

Study on Synaptic Transmission

In a study assessing the effects of F2MPA on synaptic transmission in the hippocampus, it was found that this compound could enhance long-term potentiation (LTP), which is critical for memory formation. The administration of F2MPA resulted in increased excitability in the dentate gyrus of anesthetized rats, highlighting its potential neuroprotective effects .

Q & A

Q. What are the standard synthetic routes for N-(furan-2-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide?

  • Methodological Answer : The compound is typically synthesized via a two-step process: (i) Alkylation : Reacting a primary amine (e.g., furan-2-ylmethylamine) with a nitrobenzamide precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the furanmethyl group. (ii) Tetrazole Ring Formation : Cyclization using sodium azide and a nitrile source (e.g., trimethylsilyl cyanide) under reflux in a polar solvent (e.g., DMF or acetonitrile). Example yields range from 52% to 81%, depending on reaction optimization .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Key analytical techniques include:
  • 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., furan protons at δ 6.2–7.4 ppm, tetrazole protons at δ 8.5–9.2 ppm) .
  • HRMS (ESI-TOF) : Validates molecular weight (e.g., calculated m/z 339.1 for C₁₅H₁₄N₄O₂) and purity .
  • Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values .

Q. What structural features influence its reactivity?

  • Methodological Answer : The tetrazole ring (electron-deficient) enhances electrophilic substitution, while the furanmethyl group participates in π-π stacking and hydrogen bonding. Steric hindrance from the methyl group on tetrazole may slow nucleophilic attacks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :
  • Catalyst Screening : Copper(I) catalysts (e.g., CuI) in one-pot reactions improve cyclization efficiency (yields up to 81%) .
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates.
  • Temperature Control : Maintaining 60–80°C during tetrazole formation minimizes side products .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • In Silico Prediction : Use tools like PASS (Prediction of Activity Spectra) to prioritize targets (e.g., enzyme inhibition vs. receptor antagonism) .
  • Dose-Response Studies : Validate activity thresholds using IC₅₀ assays and compare with structurally similar analogs (e.g., methoxyphenyl or thiadiazole derivatives) .

Q. What strategies enhance the compound’s metabolic stability?

  • Methodological Answer :
  • Isosteric Replacement : Substitute the tetrazole ring with a carboxylate or sulfonamide group to reduce oxidative degradation.
  • Prodrug Design : Mask the tetrazole with a hydrolyzable group (e.g., ester) to improve bioavailability .

Q. How to analyze regioselectivity in substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Predict electrophilic attack sites on the benzamide core using Gaussian09 with B3LYP/6-31G* basis sets.
  • Isotopic Labeling : Track reaction pathways using ¹⁵N-labeled sodium azide in tetrazole formation .

Data Contradiction Analysis

Q. Conflicting reports on tetrazole ring stability under acidic conditions: How to validate?

  • Methodological Answer :
  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–7) and monitor degradation via HPLC.
  • X-ray Crystallography : Compare crystal structures pre- and post-acid exposure to identify bond cleavage .

Q. Discrepancies in enzyme inhibition assays: What factors contribute?

  • Methodological Answer :
  • Assay Variability : Standardize ATP concentration in kinase assays (e.g., 10 µM ATP for consistent IC₅₀ comparisons).
  • Protein Purity : Use SDS-PAGE (>95% purity) to rule out contaminant interference .

Methodological Tables

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

MethodCatalystSolventTemp (°C)Yield (%)Reference
Alkylation-BenzoylationNoneDMF8065
One-Pot Cu-CatalyzedCuIMeCN6081
Reductive AminationNaBH₃CNTHF2572

Q. Table 2. Key NMR Chemical Shifts

Functional Group¹H Shift (ppm)¹³C Shift (ppm)Reference
Furan (C-H)6.2–7.4110–145
Tetrazole (N-CH₃)2.5–3.035–40
Benzamide (CO-NH)8.0–8.5165–170

Key Recommendations for Researchers

  • Prioritize HRMS and elemental analysis for purity validation.
  • Use molecular docking (AutoDock Vina) to predict binding modes with biological targets.
  • Cross-reference synthetic protocols with , and 13 for reproducibility.

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